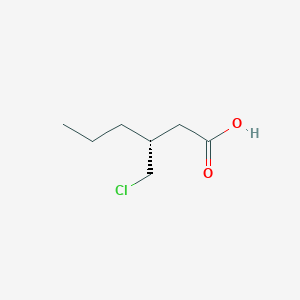
(R)-3-(Chloromethyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Chloromethyl)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chloromethyl group attached to the third carbon of a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Chloromethyl)hexanoic acid typically involves the chlorination of ®-3-methylhexanoic acid. This can be achieved through the use of reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-3-(Chloromethyl)hexanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Chloromethyl)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of amides, esters, or thioethers.
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of ®-3-methylhexanoic acid.
Aplicaciones Científicas De Investigación
®-3-(Chloromethyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3-(Chloromethyl)hexanoic acid involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Methylhexanoic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
®-3-(Bromomethyl)hexanoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
®-3-(Hydroxymethyl)hexanoic acid: Contains a hydroxyl group instead of a chloromethyl group, resulting in different chemical behavior.
Uniqueness
®-3-(Chloromethyl)hexanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H13ClO2 |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
(3R)-3-(chloromethyl)hexanoic acid |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Clave InChI |
ZSHCLODTZWKOCD-ZCFIWIBFSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)O)CCl |
SMILES canónico |
CCCC(CC(=O)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)

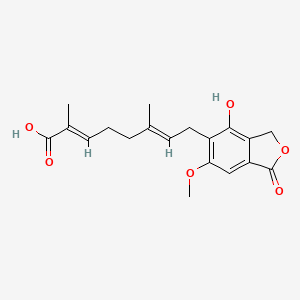
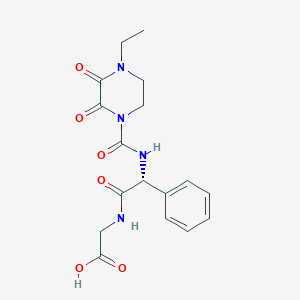
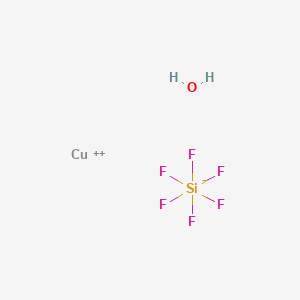
![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
![(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13429649.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)

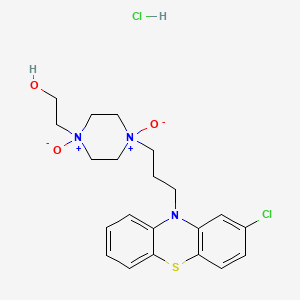
![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
